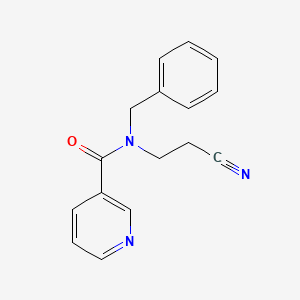

N-benzyl-N-(2-cyanoethyl)nicotinamide

Description

N-Benzyl-N-(2-cyanoethyl)nicotinamide is a nicotinamide derivative synthesized via acylation of 3-(benzylamino)propanenitrile with nicotinoyl chloride in acetone under basic conditions . This reaction yields a compound characterized by a benzyl group attached to a nitrogen atom, a 2-cyanoethyl substituent, and a nicotinamide backbone. Key spectral data include:

- ¹H NMR (CDCl₃): Peaks at δ 2.52 (t, 2H), 2.83 (t, 2H), 3.83 (s, 2H), and aromatic resonances between 7.26–7.34 ppm.

- ¹³C NMR: Signals at δ 19.2 (cyanoethyl CH₂), 44.6 (N–CH₂), 54.1 (benzyl CH₂), and aromatic carbons (127–136 ppm) . The compound serves as a precursor for synthesizing insecticidal agents, such as N-(3-aminopropyl)-N-benzylnicotinamide, via hydrogenation .

Properties

Molecular Formula |

C16H15N3O |

|---|---|

Molecular Weight |

265.316 |

IUPAC Name |

N-benzyl-N-(2-cyanoethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C16H15N3O/c17-9-5-11-19(13-14-6-2-1-3-7-14)16(20)15-8-4-10-18-12-15/h1-4,6-8,10,12H,5,11,13H2 |

InChI Key |

TTZJRTLRWZNKST-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Derivatives of N-Benzyl-N-(2-Cyanoethyl)Nicotinamide

Compound 5: N-(3-Aminopropyl)-N-Benzylnicotinamide

- Structure: Replaces the cyanoethyl group with an aminopropyl chain.

- Synthesis: Hydrogenation of this compound using methanol ammonia and Raney nickel .

- Properties: Improved solubility in polar solvents due to the primary amine group. Potential insecticidal activity linked to enhanced bioavailability .

Compound 6: 1-Benzyl-1,4,5,6-Tetrahydro-2-(Pyridin-3-yl)Pyrimidine

- Structure : Cyclized derivative formed via intramolecular condensation.

- Synthesis: Heating N-(3-aminopropyl)-N-benzylnicotinamide with p-toluenesulfonic acid in xylene .

Structural Analogs in Medicinal Chemistry

Compound 31d: N-Benzyl-N-(Pyridin-2-yl)Hydroxylamine

- Structure: Hydroxylamine replaces the cyanoethyl-nicotinamide moiety.

- Activity : Acts as a selective antibiotic by mimicking DXR inhibitors (e.g., fosmidomycin) .

- Comparison: The benzyl and pyridine groups are conserved, but the hydroxylamine moiety enables distinct metal-chelating properties, unlike the electron-withdrawing cyano group in the target compound .

2-Chloro-N-[2-(Dimethylamino)Ethyl]Nicotinamide

- Structure: Chloro substituent on nicotinamide and dimethylaminoethyl chain.

- Properties: Higher lipophilicity due to the chloro group; the dimethylaminoethyl chain enhances solubility in acidic environments .

Physicochemical and Toxicological Profiles

- Toxicity: Cyano-containing compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) may have understudied toxicological profiles, necessitating caution in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.